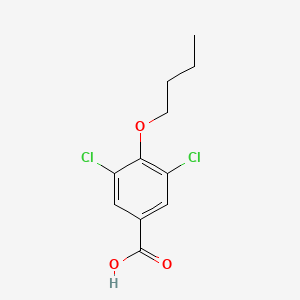

4-Butoxy-3,5-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHMOPIRWGCPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300705 | |

| Record name | 4-Butoxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41490-11-3 | |

| Record name | 4-Butoxy-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41490-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Butoxy 3,5 Dichlorobenzoic Acid

Precursor Chemistry and Key Synthetic Intermediates

The foundation for synthesizing 4-Butoxy-3,5-dichlorobenzoic acid lies in the strategic construction of its core components: the 3,5-dichlorinated aromatic ring, the butoxy ether linkage, and the carboxylic acid function.

Synthesis of 3,5-Dichlorobenzoic Acid Analogues

A primary and crucial precursor is 3,5-Dichlorobenzoic acid . Several documented methods exist for its synthesis, starting from a variety of commercially available materials.

One common route begins with 3,5-dichloroanthranilic acid . Through diazotization followed by the elimination of nitrogen, 3,5-dichlorobenzoic acid can be produced with high yields. chemicalbook.comprepchem.com In a typical procedure, ethanol (B145695) is added to a heated solution of the diazonium salt formed from 3,5-dichloroanthranilic acid, resulting in a 92% yield of the desired product. chemicalbook.comprepchem.com

Another effective method is the hydrolysis of 3,5-dichlorobenzonitrile . This reaction can be carried out under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in water for several hours, followed by acidification to yield 3,5-dichlorobenzoic acid. chemicalbook.comgoogle.com A reported synthesis using this approach achieved a 93% yield. chemicalbook.com The hydrolysis can also be performed directly under acidic conditions. google.com

Other notable synthetic strategies include:

The carbonation of a Grignard reagent, specifically (3,5-dichlorophenyl)-magnesium chloride , by bubbling carbon dioxide gas through the reaction mixture, which can yield the product in nearly quantitative amounts (99%). chemicalbook.com

The oxidation of 3,5-diaminotoluene , which is first converted to 3,5-dichlorotoluene (B1293413) via diazotization, and then oxidized to the carboxylic acid. google.com

Various routes starting from anthranilic acid , involving chlorination and diazotization steps. google.com For instance, anthranilic acid can be chlorinated with sulfuryl chloride to give 2-amino-3,5-dichlorobenzoic acid, which is then subjected to diazotization. google.com

Table 1: Selected Synthetic Routes for 3,5-Dichlorobenzoic Acid

| Starting Material | Key Transformation(s) | Reported Yield | Reference |

|---|---|---|---|

| 3,5-Dichloroanthranilic acid | Diazotization, Denitrogenation | 92% | chemicalbook.comprepchem.com |

| 3,5-Dichlorobenzonitrile | Base-catalyzed hydrolysis | 93% | chemicalbook.com |

| (3,5-Dichlorophenyl)magnesium chloride | Carbonation (with CO2) | 99% | chemicalbook.com |

| Anthranilic acid | Chlorination, Diazotization | ~60% | google.com |

Introduction of Alkoxy Moieties: Etherification Strategies

The introduction of the butoxy group at the 4-position of the dichlorinated ring is typically achieved via an etherification reaction. The most relevant strategy for this transformation on an electron-deficient aromatic ring is Nucleophilic Aromatic Substitution (SNAr) . wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring and displaces a leaving group. numberanalytics.com

For the synthesis of this compound, a plausible precursor would be 4-hydroxy-3,5-dichlorobenzoic acid or its ester. The hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile, reacting with a butyl halide (e.g., butyl bromide) in a Williamson-type ether synthesis.

Alternatively, and more characteristic of an SNAr reaction, a precursor such as 3,4,5-trichlorobenzoic acid could be used. In this case, the chlorine atom at the 4-position is activated by the two flanking chlorine atoms and the electron-withdrawing carboxyl group. This activated position is susceptible to attack by a strong nucleophile like sodium butoxide. The butoxide displaces the chloride ion to form the desired ether linkage. Strong nucleophiles, such as alkoxides, are highly effective in SNAr reactions. numberanalytics.com

Acid-catalyzed etherification, a common method for synthesizing ethers from alcohols, is also a possibility, though typically more suited for producing ethers from tertiary alcohols that can form stable carbocation intermediates. youtube.com

Strategies for Carboxyl Group Formation and Modification

The carboxylic acid moiety can be introduced at various stages of the synthesis, or the synthesis can begin with a molecule already containing this group.

Carboxyl Group Formation:

Hydrolysis of a Nitrile: A common and efficient method is the hydrolysis of a benzonitrile (B105546) derivative. google.com For instance, a 4-butoxy-3,5-dichlorobenzonitrile intermediate could be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. chemicalbook.comgoogle.com

Oxidation of an Alkyl Group: Aromatic carboxylic acids can be prepared by the vigorous oxidation of alkylbenzenes. embibe.com An intermediate such as 1-butoxy-2,6-dichloro-4-methylbenzene could be oxidized using agents like potassium permanganate (B83412) or chromic acid to form the carboxyl group.

Carbonation of an Organometallic Reagent: As seen in the synthesis of 3,5-dichlorobenzoic acid, a Grignard reagent can be reacted with carbon dioxide to form a carboxylate, which is then protonated. chemicalbook.com

Carboxyl Group Modification: In many synthetic pathways, it is advantageous to start with a benzoic acid derivative and modify it. google.com However, the reactivity of the carboxyl group can interfere with subsequent reactions. To prevent this, it is often protected by converting it into an ester (e.g., a methyl or ethyl ester). google.comgoogle.com This ester group is generally less reactive and can be carried through nitration, halogenation, or etherification steps. google.com Following the completion of other transformations, the ester is easily hydrolyzed back to the carboxylic acid as a final step.

Advanced Reaction Conditions and Catalytic Systems

Achieving high yields and selectivity in the synthesis of this compound requires optimization of reaction conditions and, in some cases, the use of catalytic systems.

Nucleophilic Displacement Reactions for Alkoxy Introduction

The success of the SNAr reaction to introduce the butoxy group is highly dependent on the reaction conditions.

Nucleophile and Solvent: The reaction requires a potent nucleophile, such as sodium butoxide or potassium butoxide, to effectively attack the electron-deficient ring. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used because they are effective at solvating the cation of the alkoxide salt while not solvating the nucleophilic anion, thus enhancing its reactivity. numberanalytics.com

Substrate Activation: The rate of SNAr is significantly increased by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgnumberanalytics.com In the case of a 3,4,5-trichlorobenzoic acid precursor, the chlorine atoms at positions 3 and 5, along with the carboxyl group, activate the carbon at the 4-position for nucleophilic attack. These EWGs help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction. numberanalytics.com

While many SNAr reactions proceed without a catalyst, certain etherifications on aromatic rings are facilitated by catalysts. For example, Ullmann condensations, a type of copper-catalyzed nucleophilic aromatic substitution, are used for forming aryl ethers, although they are more commonly employed for reacting aryl halides with alcohols rather than alkoxides.

Halogenation and Directed Functional Group Transformations

The specific 3,5-dichloro substitution pattern on the benzoic acid ring is a key structural feature that requires directed synthesis.

Direct Halogenation: Direct chlorination of benzoic acid with a halogen and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) tends to produce the m-halobenzoic acid. embibe.com Achieving dichlorination specifically at the 3 and 5 positions is a standard outcome of electrophilic aromatic substitution on a meta-directing substrate like benzoic acid.

Functional Group Interconversion: More precise control can be achieved through functional group transformations. The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring with high regioselectivity. researchgate.net This involves the diazotization of an aromatic amine, followed by treatment with a copper(I) chloride solution. For example, one could start with 3,5-diaminobenzoic acid, perform a double diazotization, and then react it with CuCl to introduce the two chlorine atoms. Similarly, starting with 3,5-dichloroanthranilic acid and removing the amino group via diazotization is an effective way to obtain the desired 3,5-dichlorobenzoic acid precursor. chemicalbook.comprepchem.com

Table 2: Key Reactions and Conditions in Synthesis

| Reaction Type | Typical Reagents & Conditions | Purpose in Overall Synthesis | Reference |

|---|---|---|---|

| Nitrile Hydrolysis | NaOH or HCl, Reflux | Formation of carboxylic acid | chemicalbook.comgoogle.com |

| Nucleophilic Aromatic Substitution (SNAr) | NaOBu, Polar aprotic solvent (DMSO, DMF) | Introduction of butoxy group | wikipedia.orgnumberanalytics.com |

| Electrophilic Halogenation | Cl₂, FeCl₃ or AlCl₃ | Chlorination of the aromatic ring | embibe.com |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCl | Regiospecific introduction of chlorine | researchgate.net |

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst | Protection of carboxylic acid group | google.com |

Optimization of Reaction Pathways and Yields

Optimizing the Williamson ether synthesis is critical for maximizing the yield and purity of this compound. numberanalytics.com Several factors, including the choice of base, solvent, temperature, and potential use of catalysts, significantly influence the reaction's efficiency. numberanalytics.comnumberanalytics.com

Influence of Base and Solvent:

The selection of the base and solvent is crucial. Strong bases are needed to fully deprotonate the phenolic hydroxyl group, creating the necessary nucleophilic phenoxide. Polar aprotic solvents are often preferred as they solvate the cation of the base, thereby enhancing the nucleophilicity of the alkoxide. numberanalytics.com

Interactive Table: Effect of Base and Solvent on Williamson Ether Synthesis Yields

| Base | Solvent | Typical Yield (%) | Rationale |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | ~85 | Strong base and polar aprotic solvent combination enhances nucleophilicity. numberanalytics.com |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | ~90 | A very strong, sterically hindered base in a highly polar aprotic solvent, driving the reaction to completion. numberanalytics.com |

| Sodium Hydroxide (NaOH) | Water (H₂O) | ~40 | Weaker base in a protic solvent can lead to lower yields and side reactions. numberanalytics.com |

Temperature and Reaction Time:

Increasing the reaction temperature generally accelerates the rate of the Sₙ2 reaction. numberanalytics.com However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide, particularly if secondary or tertiary halides are used (though not the case here with a primary butyl halide). masterorganicchemistry.com Therefore, the temperature must be carefully controlled to find a balance between a reasonable reaction rate and minimal byproduct formation.

Advanced Optimization Techniques:

To further enhance reaction efficiency, modern techniques can be employed:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating. numberanalytics.com

Phase-Transfer Catalysis: When dealing with reactants in two different phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst can be used. These catalysts, such as quaternary ammonium (B1175870) salts, shuttle the alkoxide from the aqueous phase to the organic phase, facilitating the reaction with the alkyl halide. numberanalytics.com

Principles of Sustainable Synthesis in Substituted Benzoic Acid Chemistry

The principles of green chemistry are increasingly important in the synthesis of fine chemicals like substituted benzoic acids. ucl.ac.uk The goal is to design processes that are safer, more energy-efficient, and generate less waste. francis-press.com

Key Green Chemistry Principles in the Synthesis of this compound:

Prevention of Waste: The synthetic route should be designed to minimize the formation of byproducts. Optimizing reaction conditions to achieve high selectivity and yield is a primary strategy. francis-press.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Williamson ether synthesis generally has good atom economy, though the formation of a salt byproduct is inherent.

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring solvent-free reaction conditions for the etherification step is a noteworthy green approach. researchgate.net If solvents are necessary, choices that are less toxic and have a smaller environmental footprint are preferred. acs.org

Use of Renewable Feedstocks: While the proposed synthesis starts from a petroleum-derived material, a broader green chemistry perspective encourages the exploration of routes starting from biomass-derived aromatic compounds. ucl.ac.uk

Reduce Derivatives: The need for protecting groups, such as esterifying the carboxylic acid, adds steps to the synthesis and generates waste. acs.org Investigating reaction conditions that allow for selective etherification without protecting the carboxylic acid would be a significant green improvement.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Mechanistic Studies of 4 Butoxy 3,5 Dichlorobenzoic Acid and Its Analogues

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 4-Butoxy-3,5-dichlorobenzoic acid is substituted with both activating (butoxy) and deactivating (carboxyl, chloro) groups. The activating, ortho-, para-directing butoxy group would typically enhance the electron density of the ring, particularly at the positions ortho and para to it. However, the positions ortho to the butoxy group (positions 3 and 5) are already occupied by chloro groups. The remaining open position (position 2) is sterically hindered and influenced by the electron-withdrawing chloro and carboxyl groups.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on this molecule are generally disfavored due to the cumulative electron-withdrawing and sterically hindering effects of the substituents. The two chlorine atoms and the carboxyl group strongly deactivate the ring towards electrophilic attack. While the butoxy group is an activating group, its effect is largely negated by the other substituents. Any potential electrophilic attack would most likely occur at the 2-position, though this is a challenging transformation to achieve under standard electrophilic substitution conditions.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing chloro groups and a carboxyl group facilitates the attack of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of these reactions is accelerated by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In the case of this compound analogues, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, studies have shown that nucleophilic substitution occurs, with one of the chlorine atoms being displaced by an amine. The rate of nucleophilic aromatic substitution is generally faster with more nucleophilic attacking reagents.

It has been observed that in some cases, nucleophilic aromatic substitution can proceed via a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, especially when the aromatic ring is not heavily activated by electron-withdrawing groups.

Reactions Involving the Carboxyl Functional Group

The carboxyl group of this compound undergoes typical reactions of carboxylic acids, including esterification, amide formation, and conversion to the acid chloride.

Esterification:

The esterification of benzoic acids is a well-studied reaction. The rate of esterification is influenced by the nature of the substituents on the benzoic acid ring. Electron-withdrawing groups, such as the chloro substituents in this compound, generally increase the electrophilicity of the carboxyl carbon, which can facilitate the reaction. However, steric hindrance from the ortho-chloro group can play a counteracting role. The esterification is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.

| Substituted Benzoic Acid | Alcohol | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | Phosphoric acid modified montmorillonite | High | |

| Benzoic Acid | Benzyl alcohol | Phosphoric acid modified montmorillonite | High |

Amide Formation:

Amide formation from this compound can be achieved by first converting the carboxylic acid to the more reactive acyl chloride, 4-Butoxy-3,5-dichlorobenzoyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with primary or secondary amines to form the corresponding amides. For instance, 3,5-dichlorobenzoyl chloride reacts with various arylamines in N,N'-dimethylformamide (DMF) to produce dichlorobenzamide derivatives in good yields.

Synthesis of 3,5-Dichlorobenzoyl chloride from 3,5-Dichlorobenzoic acid:

| Reagent | Conditions | Yield | Reference |

| Thionyl chloride, Pyridine | Reflux, 20 hours | Quantitative | |

| Oxalyl dichloride, DMF | Dichloromethane, 20°C, 12 hours | - |

Transformations of the Butoxy and Dichloro Moieties

Butoxy Group Transformations:

The butoxy group, an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI, to yield the corresponding phenol (B47542), 4-hydroxy-3,5-dichlorobenzoic acid. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Dichloro Moiety Transformations:

The chlorine atoms on the aromatic ring can be removed through dehalogenation reactions. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, can be achieved using various methods, including catalytic hydrogenation. For example, halo-substituted aromatic aldehydes or ketones can be dehalogenated using hydrogen gas in the presence of a palladium catalyst. The rate of dehalogenation depends on the carbon-halogen bond strength, with C-Cl bonds being stronger than C-Br and C-I bonds. Dehalogenation of aromatic compounds can also be effected by treatment with water and an acid at elevated temperatures and pressures. In some microbial systems, reductive dehalogenation of chlorobenzoates has been observed, where the rate can be influenced by other substituents on the ring.

Reaction Kinetics and Thermodynamic Profiles

The kinetics and thermodynamics of the reactions involving this compound are influenced by its substituents.

Reaction Kinetics:

The kinetics of esterification of substituted benzoic acids have been studied extensively. The reaction is typically first order with respect to the benzoic acid. For the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid, the activation energies for the forward and reverse reactions have been determined. The presence of electron-withdrawing groups on the benzoic acid ring generally affects the reaction rate.

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect of Reaction | 622 J·mol⁻¹ |

Thermodynamic Profiles:

The thermodynamic properties of dichlorinated benzoic acids have been investigated. The standard molar enthalpies, entropies, and Gibbs free energies of sublimation have been determined for various isomers. The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) changes of the reaction, as well as the temperature. For 2,4-dichlorobenzoic acid, the enthalpy of fusion has been calculated to be 21.23 kJ/mol.

| Compound | Property | Value | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Enthalpy of Fusion (ΔfusH°) | 21.23 kJ/mol | |

| 2,4-Dichlorobenzoic acid | Melting Temperature (Tfus) | 435.15 K | |

| 2,5-Dichlorobenzoic acid | Melting Point | 304 to 309 °F | |

| 3,5-Dichlorobenzoic acid | Melting Point | 184-187 °C |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-Butoxy-3,5-dichlorobenzoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the butoxy group. The two aromatic protons would likely appear as a singlet, due to their chemical equivalence, in the downfield region typical for aromatic protons. The butoxy group would present a more complex pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom, moving progressively upfield. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, and the electron-donating effect of the butoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. rsc.orgrsc.org It is expected to show signals for the two equivalent aromatic carbons bearing chlorine atoms, the two equivalent aromatic carbons adjacent to the butoxy and carboxylic acid groups, the carbon of the carboxylic acid group, and the four distinct carbons of the butoxy chain. researchgate.net The chemical shifts would provide valuable information on the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10-13 (broad s) | 165-175 |

| Aromatic CH | 7.5-8.0 (s, 2H) | 128-132 |

| Aromatic C-Cl | - | 133-137 |

| Aromatic C-O | - | 155-160 |

| Aromatic C-COOH | - | 130-134 |

| -OCH₂- | 3.9-4.2 (t, 2H) | 68-72 |

| -OCH₂CH₂- | 1.7-1.9 (m, 2H) | 30-34 |

| -CH₂CH₃ | 1.4-1.6 (m, 2H) | 18-22 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Vibrational Spectroscopic Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-O stretching of the ether linkage in the butoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. nih.gov The symmetric stretching of the aromatic ring would be expected to give a strong signal. The C-Cl bonds would also give rise to characteristic Raman signals. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. Such an analysis would offer an unambiguous confirmation of the molecular structure. rsc.org

Mass Spectrometry for Molecular Structure Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group, the entire carboxyl group, and cleavage of the side chain. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Applications of Computational Chemistry in Spectroscopic Data Interpretation

In the absence of experimental data, computational chemistry serves as a powerful predictive tool. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the NMR chemical shifts, IR and Raman vibrational frequencies, and other molecular properties of this compound. These theoretical predictions can guide the interpretation of future experimental spectra and provide insights into the molecule's electronic structure and reactivity. For instance, calculated spectra can be compared with experimental spectra of related compounds to aid in the assignment of observed signals.

Computational and Theoretical Investigations of 4 Butoxy 3,5 Dichlorobenzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Butoxy-3,5-dichlorobenzoic acid, DFT calculations can predict a variety of electronic properties that are crucial for understanding its reactivity.

By solving the Kohn-Sham equations for the molecule, it is possible to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This visualizes the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide for predicting sites of chemical reactions. For this compound, the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group, combined with the electron-donating butoxy group, creates a complex electrostatic landscape.

Hypothetical DFT-Calculated Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating potential |

| LUMO Energy | -1.2 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, with its rotatable butoxy group, MD simulations are invaluable for exploring its conformational space.

By simulating the molecule's behavior over time in a defined environment (e.g., in a solvent like water or in a crystalline state), MD can reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or self-assemble. The simulations can track the dihedral angles of the butoxy chain and the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

MD simulations also allow for the study of intermolecular interactions. By placing multiple molecules of this compound in a simulation box, one can observe how they interact with each other. This can provide insights into potential hydrogen bonding between the carboxylic acid groups, as well as van der Waals interactions involving the butoxy chains and the chlorinated aromatic rings, which would be important for understanding its solid-state packing and solubility.

Illustrative Conformational States from MD Simulations

| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Extended | ~180° | 0 (most stable) |

| Gauche | ~60° | +1.2 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. To develop a QSPR model for a class of compounds including this compound, a dataset of related molecules with known properties (e.g., solubility, melting point, or a specific biological activity) is required.

Molecular descriptors are then calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT). For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), and the surface area of the polar and nonpolar regions.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the property of interest. Such a model could then be used to predict the properties of new, untested compounds like this compound.

Molecular Modeling of Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. A key application in the context of this compound would be molecular docking. If a biological target for this compound were hypothesized, such as an enzyme or a receptor, molecular docking could be used to predict the binding mode and affinity.

The process involves generating a 3D structure of this compound and placing it in the binding site of the target protein. A scoring function is then used to estimate the strength of the interaction, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. For instance, the carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the dichlorophenyl ring might engage in pi-stacking with aromatic residues like phenylalanine or tryptophan.

This type of modeling is crucial in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Predictive Computational Chemistry Methodologies

Predictive computational chemistry aims to forecast the properties and behavior of molecules with a high degree of accuracy, often before they are synthesized. For this compound, these methodologies can be used to predict a wide array of characteristics.

For example, advanced DFT functionals can be used to predict its spectroscopic properties, such as its NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Furthermore, computational methods can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By comparing the structural features of this compound to databases of known compounds, it is possible to estimate its likely metabolic pathways, potential for bioaccumulation, and toxicological profile.

Research on Derivatives and Structural Analogues of 4 Butoxy 3,5 Dichlorobenzoic Acid

Design and Synthesis of Novel Analogues

The synthesis of novel analogues of 4-Butoxy-3,5-dichlorobenzoic acid is primarily a theoretical exercise based on established organic chemistry principles, as direct literature on its specific analogues is scarce. The design of new molecules would likely stem from the modification of its three key structural components: the butoxy chain, the aromatic ring, and the carboxylic acid group.

A primary synthetic route to this compound itself would likely start from a more readily available precursor, such as 4-hydroxy-3,5-dichlorobenzoic acid. The synthesis could proceed via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an n-butyl halide (e.g., n-butyl bromide).

Further analogue design could involve:

Varying the Alkoxy Chain: The butoxy group can be readily replaced with other alkoxy chains of varying lengths and branching (e.g., methoxy, ethoxy, isopropoxy) to modulate lipophilicity and steric hindrance. This can be achieved by using different alkyl halides in the Williamson ether synthesis.

Modifying the Carboxylic Acid: The carboxylic acid is a versatile functional group that can be converted into a wide range of derivatives. For instance, esterification with various alcohols would yield esters, while reaction with amines, facilitated by coupling agents, would produce amides. These modifications can significantly alter the compound's polarity, solubility, and biological interactions.

Altering the Aromatic Substitution: While modifying the chlorine substitution pattern is more complex, it represents another avenue for analogue design. This would likely require starting from a different dichlorinated phenol (B47542) or benzoic acid isomer.

Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of this compound and its chemical reactivity and physical properties is governed by the interplay of its functional groups.

Electronic Effects: The two chlorine atoms at positions 3 and 5 are electron-withdrawing groups, which increase the acidity of the carboxylic acid compared to benzoic acid itself. The butoxy group at the 4-position is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. However, the ring is generally deactivated towards electrophilic substitution due to the presence of the deactivating carboxyl group and the two chlorine atoms. iomcworld.com

Steric Effects: The butoxy group can provide steric hindrance around the carboxylic acid, potentially influencing the rates of reactions involving the carboxyl group.

Lipophilicity and Solubility: The butoxy chain significantly increases the lipophilicity of the molecule compared to its parent compound, 3,5-dichlorobenzoic acid. This will decrease its solubility in water while increasing its solubility in nonpolar organic solvents. The specific properties of related dichlorobenzoic acids are presented in the table below.

| Property | 3,5-Dichlorobenzoic Acid | 3,4-Dichlorobenzoic Acid |

| CAS Number | 51-36-5 | 51-44-5 |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol | 191.01 g/mol |

| Melting Point | 184-187 °C sigmaaldrich.com | 204-206 °C sigmaaldrich.com |

| Acidity (pKa) | Data not readily available | Data not readily available |

This table presents data for related dichlorobenzoic acids to provide a comparative context.

Structure-activity relationship (SAR) studies on other benzoic acid derivatives have shown that modifications to the aromatic ring and the carboxylic acid group can have profound effects on biological activity. For example, in the context of developing DPP-4 inhibitors, the conversion of a carboxylic acid to an ester was explored to improve bioavailability. nih.gov Such principles would be applicable to the design of biologically active analogues of this compound.

Development of Conjugates and Hybrid Molecules

The chemical structure of this compound makes it a suitable candidate for the development of conjugates and hybrid molecules. The carboxylic acid functionality is the primary handle for conjugation.

Conjugation Strategies:

Amide Bond Formation: The carboxylic acid can be activated and coupled with the amino group of another molecule, such as an amino acid, a peptide, or a drug containing a free amine, to form a stable amide linkage.

Ester Bond Formation: Similarly, esterification with a molecule containing a hydroxyl group can be used to create ester conjugates. These are often designed as prodrugs, which can be cleaved in vivo to release the active parent compounds.

The concept of creating hybrid molecules by combining two or more pharmacophores is a common strategy in drug discovery. For instance, novel hybrid molecules have been designed from dichloroacetic acid and cytotoxic 3,5-bis(benzylidene)-4-piperidones, demonstrating potent and selective anticancer activity. googleapis.comgoogle.com Following this principle, this compound could be conjugated to other biologically active scaffolds to create novel hybrid molecules with potentially synergistic or enhanced activities.

Comparative Chemical Studies with Related Aromatic Carboxylic Acid Derivatives

A comparative study of this compound with other aromatic carboxylic acids highlights the influence of its specific substitution pattern.

Comparison with 3,5-Dichlorobenzoic Acid: The most direct comparison is with its parent compound, 3,5-dichlorobenzoic acid. nih.gov The primary difference is the presence of the 4-butoxy group. This addition is expected to:

Decrease water solubility and increase lipophilicity.

Potentially alter the crystal packing and melting point. The melting point of 3,5-dichlorobenzoic acid is 184-187 °C. chemicalbook.com

Introduce a potential site for metabolism (O-dealkylation).

Comparison with other Alkoxybenzoic Acids: Studies on methoxy-substituted benzoic acids have shown that the position of the alkoxy group significantly influences the regioselectivity of C-H activation reactions. mdpi.com This suggests that the 4-butoxy group in this compound would direct reactions to the ortho positions (positions 3 and 5), although these are already substituted with chlorine. This highlights the complex interplay of electronic and steric effects in determining the reactivity of substituted benzoic acids.

Comparison with other Dichlorobenzoic Acid Isomers: The properties of dichlorobenzoic acids vary significantly with the substitution pattern. For example, 3,4-dichlorobenzoic acid has a higher melting point (204-206 °C) than 3,5-dichlorobenzoic acid. sigmaaldrich.com This is due to differences in crystal lattice energy arising from their different symmetries and intermolecular interactions. The introduction of the butoxy group would add another layer of complexity to these interactions.

Exploration of Advanced Applications in Chemical Sciences

Utility as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 4-butoxy-3,5-dichlorobenzoic acid molecule makes it a significant building block in the field of complex organic synthesis. The carboxylic acid functional group readily undergoes a variety of chemical transformations, such as esterification, amidation, and reduction, providing a gateway to a diverse array of derivatives.

One notable application is in the synthesis of sirtuin inhibitors. nih.govmdpi.com Sirtuins are a class of enzymes that play a crucial role in cellular processes, and their inhibitors are of significant interest in therapeutic research. In the synthesis of tenovin-based sirtuin inhibitors, this compound serves as a key precursor. nih.govmdpi.com The synthesis involves the initial preparation of methyl 4-butoxy-3,5-dichlorobenzoate from 3,5-dichloro-4-hydroxybenzoic acid through O-alkylation with iodobutane, followed by hydrolysis to yield this compound. nih.gov This acid is then further elaborated to construct the final complex inhibitor molecules. nih.govmdpi.com The butoxy group and the chlorine atoms on the aromatic ring are critical for modulating the biological activity and selectivity of the resulting inhibitors. mdpi.com

The general synthetic utility of this compound and its analogs is further highlighted by its inclusion in catalogs of organic building blocks for chemical synthesis. bldpharm.com These building blocks are fundamental components for constructing a wide range of organic molecules with desired properties for applications in medicinal chemistry, material science, and other areas of chemical research.

Applications in Agrochemical Research

While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are common in herbicidal and pesticidal compounds. Halogenated benzoic acids are a well-established class of herbicides. The presence of chlorine atoms on the benzene (B151609) ring, combined with the carboxylic acid functionality, can impart herbicidal activity by mimicking natural plant hormones and disrupting growth processes.

Research in the agrochemical sector often involves the synthesis and screening of large libraries of compounds to identify new active ingredients. The structural framework of this compound makes it a candidate for inclusion in such screening programs. The butoxy group can influence the compound's lipophilicity, which in turn affects its uptake by plants and its environmental fate. Synthetic chemists in agrochemical research can utilize this compound as a scaffold to create novel derivatives with potentially enhanced efficacy or improved environmental profiles.

Role as Chemical Reagents in Specialized Reactions

Beyond its role as a structural component, this compound and its precursors can act as reagents in specialized chemical reactions. The reactivity of the carboxylic acid group allows it to be converted into more reactive species, such as acid chlorides. nih.gov These acid chlorides are potent acylating agents used to introduce the 4-butoxy-3,5-dichlorobenzoyl group into other molecules.

For instance, in the synthesis of tenovin analogs, the corresponding acid chloride of this compound is a key reactive intermediate. nih.gov This transformation enables the formation of amide bonds, which are central to the structure of many biologically active compounds. The preparation of such reagents is a critical step in multi-step synthetic sequences, highlighting the compound's role in facilitating complex chemical transformations.

Intermediacy in the Synthesis of Specialty Chemicals

This compound is a key intermediate in the synthesis of various specialty chemicals. combi-blocks.commolaid.com Specialty chemicals are produced in lower volumes and at higher prices than commodity chemicals and are valued for their performance-enhancing properties in a wide range of applications.

Its role as an intermediate is exemplified in the synthesis of advanced pharmaceutical intermediates and materials science components. bldpharm.com The ability to modify both the carboxylic acid and the butoxy group, as well as the potential for nucleophilic substitution of the chlorine atoms under specific conditions, provides a versatile platform for creating a diverse range of downstream products. For example, it is prepared from its methyl ester, methyl 4-butoxy-3,5-dichlorobenzoate, through hydrolysis. nih.gov This ester itself is synthesized from 3,5-dichloro-4-hydroxybenzoic acid, demonstrating a multi-step pathway where each intermediate is crucial for obtaining the final specialty chemical. nih.gov

Thermodynamic Properties and Phase Behavior Studies

Understanding the thermodynamic properties and phase behavior of a chemical compound is essential for its application in research and industry, guiding purification, formulation, and storage.

Solubility in Research-Oriented Solvent Systems

Interactive Data Table: Inferred Solubility of this compound

| Solvent System | Inferred Solubility | Rationale from Synthetic Procedures |

| Methanol (B129727)/Water (basic) | Soluble (as carboxylate salt) | Used as a reaction medium for hydrolysis of the methyl ester. nih.govmdpi.com |

| Methanol/Water (acidic) | Less Soluble | The protonated acid form precipitates out upon acidification for isolation. nih.govmdpi.com |

| Dimethylformamide (DMF) | Likely Soluble | Used as a solvent for the O-alkylation of the precursor, suggesting solubility of similar structures. nih.gov |

| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) analysis. nih.gov |

Vapor Pressure and Enthalpy of Phase Transitions Investigations

Detailed experimental data on the vapor pressure and enthalpy of phase transitions for this compound are not extensively reported in the public domain. However, some physical properties that relate to its phase behavior have been documented. The melting point of this compound has been reported to be in the range of 98-99 °C. nih.govmdpi.com The melting point is a key indicator of the stability of the crystal lattice and provides a reference point for its solid-to-liquid phase transition. The enthalpy of fusion, which is the energy required for this transition, could be determined through techniques like Differential Scanning Calorimetry (DSC), but such studies are not widely available.

Given its relatively low melting point and the presence of a carboxylic acid group capable of hydrogen bonding, it is expected to have a low vapor pressure at room temperature. The enthalpy of vaporization, the energy required for the liquid-to-gas transition, would likely be significant due to intermolecular forces such as hydrogen bonding and van der Waals interactions from the butoxy chain and chlorinated ring.

Data Table: Known Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 98-99 °C | nih.govmdpi.com |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | molaid.com |

| Molecular Weight | 263.12 g/mol | molaid.com |

Q & A

Q. What are the common synthetic routes for 4-Butoxy-3,5-dichlorobenzoic acid, and what methodological considerations are critical for high yield?

The synthesis typically involves halogenation and functional group modification. A validated approach includes:

- Halogenation : Reacting 3,5-dichlorobenzoic acid derivatives with brominating agents like N-bromosuccinimide (NBS) under acidic conditions (e.g., sulfuric acid) to introduce additional halogens.

- Esterification/Hydrolysis : Methanol reflux with catalytic acid (e.g., toluene-4-sulfonic acid) to form methyl esters, followed by hydrolysis to regenerate the carboxylic acid group .

- Butoxy Introduction : Nucleophilic substitution using butanol under basic conditions to replace a hydroxyl or halogen group at the para position.

Q. Key Considerations :

- Catalyst selection (e.g., palladium for coupling reactions) to minimize side products.

- Temperature control during reflux (e.g., 45–100°C) to optimize reaction kinetics .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: 262.0388 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection for purity assessment, using C18 columns and acetonitrile/water gradients.

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This necessitates:

- Solvent Selection : Use DMSO for biological assays or DCM for organic synthesis.

- Stability Tests : Monitor degradation under light, heat, or acidic/basic conditions via periodic HPLC analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this compound as a boronic acid precursor?

Methodological Steps :

- Precursor Synthesis : Convert the carboxylic acid to its boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd catalysts .

- Coupling Conditions :

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: K₂CO₃ or Cs₂CO₃ in THF/water mixtures.

- Temperature: 80–100°C for 12–24 hours.

- Yield Optimization : Use ligand screening (e.g., SPhos) and degassed solvents to prevent oxidation .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites. Chlorine atoms at positions 3 and 5 create electron-deficient regions, favoring nucleophilic attack at position 4.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Q. How can structural analogs of this compound be designed for enhanced antimicrobial activity?

- Derivatization Strategies :

- Introduce heterocyclic moieties (e.g., triazoles) via click chemistry.

- Replace the butoxy group with fluorinated alkoxy chains to improve membrane permeability.

- Biological Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, with ampicillin as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.